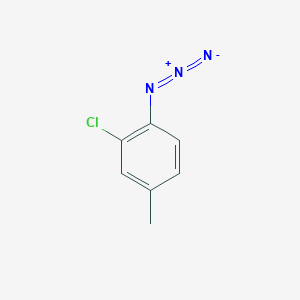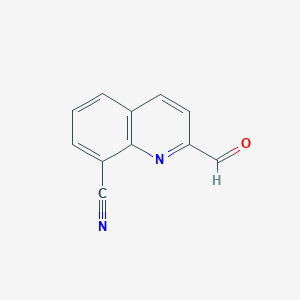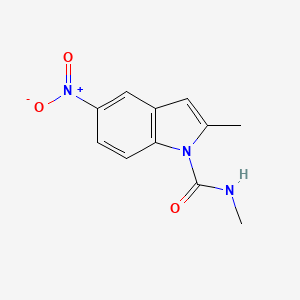
1-Azido-2-chloro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-chloro-4-methylbenzene: is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azide group (-N₃) attached to a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-chloro-4-methylbenzene typically involves the diazotization of 2-Chloro-4-methylaniline followed by the substitution of the diazonium group with an azide ion. The reaction conditions generally include the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to yield the desired azide compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-2-chloro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: Copper (I) salts as catalysts in the presence of alkynes.
Major Products Formed:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazoles.
Aplicaciones Científicas De Investigación
1-Azido-2-chloro-4-methylbenzene has a wide range of applications in scientific research, including:
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Mecanismo De Acción
The mechanism of action of 1-Azido-2-chloro-4-methylbenzene primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for the efficient and selective formation of covalent bonds between molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated or synthesized.
Comparación Con Compuestos Similares
- 2-Chlorophenyl azide
- 4-Methylphenyl azide
- Phenyl azide
Comparison: 1-Azido-2-chloro-4-methylbenzene is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-Chlorophenyl azide and 4-Methylphenyl azide, the dual substitution pattern in this compound can lead to different steric and electronic effects, making it a valuable compound for specific synthetic applications .
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
1-azido-2-chloro-4-methylbenzene |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 |
Clave InChI |
BVYAGEFXIFEARI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=[N+]=[N-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(3-Chloropropoxy)-3-methylaminophenyl]ethanone](/img/structure/B8329094.png)





![2-[1-(Dimethylamino)ethyl]-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B8329147.png)
![4-(Benzo[b]thiophen-2-yl)-2-chloro-5-methyl-pyrimidine](/img/structure/B8329151.png)


